3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate substituted pyrazoles with chlorinated and fluorinated aromatic aldehydes. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions. The intermediate products are then cyclized to form the desired pyrazolo[1,5-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated and fluorinated aromatic rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- 3-(3-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- 3-(3-chlorophenyl)-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorinated and fluorinated aromatic rings, which can enhance its biological activity and chemical stability. The methoxymethyl group further contributes to its unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O/c1-26-12-17-19(14-3-2-4-15(21)11-14)20-23-10-9-18(25(20)24-17)13-5-7-16(22)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOJSVICDPGKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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